2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl
Description
Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Chemical Biology
Indole derivatives are of paramount importance in medicinal chemistry due to their widespread presence in natural products and their ability to interact with a variety of biological targets. nih.govnih.gov This structural motif is found in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and a vast array of alkaloids with potent pharmacological activities. nih.govwikipedia.org The versatility of the indole scaffold allows for substitutions at various positions, leading to a diverse range of compounds with activities spanning from anti-inflammatory and anti-cancer to potent effects on the central nervous system. nih.govwikipedia.org The ability of the indole nucleus to mimic protein structures and participate in crucial biological interactions underscores its significance as a foundational element in the design of novel therapeutic agents. nih.gov
The indole ring's unique electronic properties enable it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal pharmacophore for targeting various receptors and enzymes. biocrates.com This has led to the development of numerous indole-containing drugs for a wide range of diseases, including cancer, inflammation, and neurological disorders. biocrates.com
Overview of Tryptamine (B22526) and Indole Ethanamine Structural Classifications
Tryptamine, or 2-(1H-indol-3-yl)ethanamine, is the parent compound of a large class of indole ethanamines. wikipedia.org These compounds can be systematically classified based on the substitution patterns on the indole ring, the ethyl side chain, and the terminal amino group. wikipedia.org
Substitutions on the indole ring, particularly at the 4- and 5-positions, have been shown to significantly modulate the pharmacological activity of tryptamine derivatives. researchgate.netnih.gov For instance, the presence of a hydroxyl or methoxy (B1213986) group at the 5-position is a key feature of the neurotransmitter serotonin and the psychedelic compound 5-MeO-DMT, respectively. nih.govnih.gov Alkyl substitutions at the 5-position, such as the butyl group in 2-(5-Butyl-1h-indol-3-yl)ethanamine, are of interest for their potential to alter lipophilicity and receptor binding affinity. acs.orgnih.gov
Modifications to the terminal amino group, such as methylation or the incorporation of larger alkyl groups, also play a crucial role in defining the biological effects of these compounds. wikipedia.org The hydrochloride salt form, as specified for 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl, is commonly used to improve the solubility and stability of the parent amine.
Table 1: Classification of Selected Tryptamine Derivatives
| Compound Name | Substitution on Indole Ring | Substitution on Amino Group |
|---|---|---|
| Tryptamine | None | Unsubstituted |
| Serotonin | 5-hydroxy | Unsubstituted |
| Melatonin (B1676174) | 5-methoxy | N-acetyl |
| N,N-Dimethyltryptamine (DMT) | None | N,N-dimethyl |
| 5-MeO-DMT | 5-methoxy | N,N-dimethyl |
| 2-(5-Butyl-1h-indol-3-yl)ethanamine | 5-butyl | Unsubstituted |
Historical Context and Evolution of Indole Ethanamine Research
The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030) in the 19th century. wikipedia.orgcreative-proteomics.com The German chemist Adolf von Baeyer first synthesized indole from oxindole (B195798) in 1866. nih.govcreative-proteomics.com However, it was the discovery of the indole nucleus in crucial biological molecules in the 1930s that ignited intense research interest. wikipedia.org
The first synthesis of tryptamine itself was achieved by the Canadian chemist Richard Manske in 1931. researchgate.net The subsequent identification of tryptamine derivatives as key players in neurobiology, such as serotonin, propelled further investigation into this class of compounds. researchgate.net Research into synthetic tryptamines expanded significantly in the mid-20th century, exploring the effects of various substitutions on their pharmacological profiles. researchgate.net This has led to the development of important therapeutic agents, including antimigraine drugs like sumatriptan, which are structurally related to tryptamines. researchgate.net The ongoing exploration of tryptamine derivatives in neuroscience continues to reveal their complex roles in brain function and their potential as therapeutic leads for a range of neuropsychiatric disorders. wikipedia.orgnih.gov
The synthesis and study of 5-alkyltryptamine analogues, including the butyl derivative, represent a more recent area of investigation, driven by the desire to understand the structure-activity relationships governing their interaction with serotonin receptors. acs.orgnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAPUXFPZEYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques in Indole Ethanamine Research
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For 2-(5-Butyl-1h-indol-3-yl)ethanamine, the spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the ethylamine (B1201723) side chain, and those of the n-butyl group. The chemical shifts (δ) are influenced by the electron density around the proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing direct evidence of atomic connectivity.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and insight into the nature of the carbon's chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).
| ¹H NMR Predicted Data | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Indole N-H | ~10.8-11.0 | Broad Singlet | 1H |
| H-4 | ~7.50 | Doublet | 1H |
| H-2 | ~7.20 | Singlet | 1H |
| H-7 | ~7.30 | Doublet | 1H |
| H-6 | ~7.05 | Doublet of Doublets | 1H |
| Ethylamine -CH₂- | ~3.10 | Triplet | 2H |
| Ethylamine -CH₂- | ~3.00 | Triplet | 2H |
| Butyl α-CH₂- | ~2.75 | Triplet | 2H |
| Butyl β-CH₂- | ~1.60 | Multiplet | 2H |
| Butyl γ-CH₂- | ~1.35 | Multiplet | 2H |
| Butyl δ-CH₃ | ~0.90 | Triplet | 3H |
| Amine -NH₃⁺ | ~8.0-8.5 | Broad Singlet | 3H |
| ¹³C NMR Predicted Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~136.0 |
| C-5 | ~131.5 |
| C-3a | ~128.5 |
| C-2 | ~123.0 |
| C-4 | ~121.0 |
| C-6 | ~119.0 |
| C-7 | ~111.5 |
| C-3 | ~111.0 |
| Ethylamine -CH₂- | ~40.5 |
| Butyl α-CH₂- | ~35.0 |
| Butyl β-CH₂- | ~33.5 |
| Ethylamine -CH₂- | ~25.0 |
| Butyl γ-CH₂- | ~22.5 |
| Butyl δ-CH₃ | ~14.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRESIMS, ESI, FD-TOF, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For 2-(5-Butyl-1h-indol-3-yl)ethanamine, HRESIMS would confirm the molecular formula C₁₄H₂₀N₂. Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Analysis of the fragmentation pattern provides evidence for the compound's structure. A characteristic fragmentation for this molecule is the cleavage of the Cα-Cβ bond in the ethylamine side chain, resulting in the formation of a stable, resonance-delocalized indolic fragment.
| Predicted Mass Spectrometry Data | ||
| Ion | Formula | Predicted m/z |
| [M+H]⁺ (Protonated Molecule) | [C₁₄H₂₁N₂]⁺ | 217.1705 |
| Fragment 1 (Loss of NH₃) | [C₁₄H₁₈]⁺ | 186.1409 |
| Fragment 2 (Side chain cleavage) | [C₁₃H₁₆N]⁺ | 186.1283 |
| Fragment 3 (Butyl Indole Moiety) | [C₁₂H₁₄N]⁺ | 172.1126 |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.
For 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl, the IR spectrum would display characteristic absorption bands corresponding to the N-H bonds of both the indole ring and the protonated amine, C-H bonds of the aromatic ring and the aliphatic chains, and the C=C bonds within the aromatic system.
| Predicted IR Absorption Data | ||
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Indole N-H | Stretch | 3400 - 3300 |
| Amine N-H (salt) | Stretch | 3200 - 2800 (broad) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2960 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| N-H | Bend | 1650 - 1550 |
| C-H | Bend | 1470 - 1350 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, it is possible to map the precise positions of atoms in space, yielding absolute structural confirmation.
For this compound, a successful crystallographic analysis would provide:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles .
The conformation of the butyl and ethylamine side chains relative to the indole ring.
Details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the protonated amine, the chloride counter-ion, and the indole N-H group of neighboring molecules. nih.govnih.gov
This technique provides the most complete picture of the molecule's structure in the solid state.
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds containing chromophores, such as the aromatic indole ring system.
The indole nucleus exhibits characteristic absorption bands due to π→π* electronic transitions. nih.govcore.ac.uk The position and intensity of these bands can be influenced by substituents on the ring. The 5-butyl group, being an electron-donating alkyl group, is expected to cause a slight bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted indole chromophore.
| Predicted UV-Vis Absorption Data | |
| Electronic Transition | Predicted λmax (nm) |
| π→π | ~280 - 290 |
| π→π | ~220 - 230 |
Chromatographic Purity and Characterization (TLC, Flash Column Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. jmbfs.org A small spot of the compound is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The compound's polarity determines its retention factor (Rf), and the presence of a single spot indicates a high degree of purity.
Flash Column Chromatography is a preparative technique used to purify compounds on a larger scale. nih.gov The crude sample is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent mixture is passed through the column under pressure. Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the pure desired product. For indole derivatives, common mobile phases include mixtures of non-polar solvents like hexanes and more polar solvents like ethyl acetate (B1210297) or methanol. nih.govtaylorfrancis.com
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl, docking simulations would be instrumental in elucidating its potential interactions with biological targets such as G-protein coupled receptors, enzymes, or ion channels.
The process involves preparing the three-dimensional structures of both the ligand (2-(5-Butyl-1h-indol-3-yl)ethanamine) and the receptor. The butyl group at the 5-position of the indole (B1671886) ring and the ethanamine side chain are key features that would influence the binding mode. Docking algorithms would then explore various possible conformations of the ligand within the receptor's binding site, calculating the binding affinity for each pose. These calculations are often based on scoring functions that estimate the free energy of binding. The results can reveal crucial information about hydrogen bonding, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For instance, studies on similar indole derivatives have successfully used molecular docking to understand their binding mechanisms. nih.govmdpi.comresearchgate.net
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Description | Example Value |
| Target Receptor | A specific protein target of interest (e.g., a serotonin (B10506) receptor). | 5-HT2A Receptor |
| Docking Software | The program used to perform the simulation. | AutoDock Vina |
| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the receptor. | -8.5 |
| Key Interacting Residues | Amino acids in the receptor's binding site that form significant interactions with the ligand. | Asp155, Ser242, Phe340 |
| Types of Interactions | The nature of the chemical bonds and forces involved in binding. | Hydrogen bond with the ethanamine group; hydrophobic interactions with the butyl chain and indole ring. |
Virtual Screening for Identification of Potential Active Molecules
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Should this compound demonstrate interesting biological activity, its chemical structure could be used as a template or "seed" in a virtual screening campaign to discover novel, potentially more potent, analogs.
There are two main approaches to virtual screening: ligand-based and structure-based. In a ligand-based approach, a library of compounds would be searched for molecules with structural or pharmacophoric similarity to this compound. Structure-based virtual screening, on the other hand, would involve docking a large database of compounds into the binding site of a target receptor to identify those with the best predicted binding affinity. This methodology has been successfully employed to expand hit series for various therapeutic targets. nih.gov
Density Functional Theory (DFT) for Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations could provide deep insights into its electronic properties, which are fundamental to its reactivity and interactions.
By solving the Kohn-Sham equations, DFT can be used to determine various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical stability and reactivity. DFT can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. Studies on other indole derivatives have shown good agreement between DFT-calculated and experimental spectroscopic data. researchgate.net
Table 2: Representative DFT-Calculated Electronic Properties
| Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -5.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -0.8 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 4.4 eV |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | 2.1 Debye |
| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule, indicating sites for electrophilic or nucleophilic attack. | Varies per atom |
Conformational Analysis using Molecular Mechanics (MM) and Semi-Empirical Methods (PM3)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial as different conformers can have different energies and biological activities.
Molecular Mechanics (MM) methods, which use classical physics to model the potential energy surface of a molecule, are well-suited for rapidly exploring the vast conformational space. These methods can identify low-energy conformers that are more likely to exist. Semi-empirical methods, such as PM3 (Parametric Model 3), offer a compromise between the speed of MM and the rigor of ab initio quantum chemical methods. uni-muenchen.de PM3 uses a simplified form of the Schrödinger equation and incorporates empirical parameters to approximate some of the complex calculations. A conformational analysis of this compound using these methods would involve systematically rotating the rotatable bonds (e.g., in the butyl and ethanamine side chains) and calculating the energy of each resulting conformation to identify the most stable structures. Such analyses have been crucial in understanding the flexibility of other biologically active molecules. nih.gov
Analytical Methodologies for Detection and Quantification of Indole Ethanamine Compounds in Research Settings
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating indole (B1671886) ethanamine compounds from complex matrices. The choice of technique is dictated by the analyte's polarity, volatility, and the sample matrix.
High-Performance Liquid Chromatography (HPLC), including Reversed-Phase and Hydrophilic Interaction Chromatography
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tryptamine (B22526) derivatives. creative-proteomics.comjapsonline.com Separation is achieved by partitioning the analyte between a stationary phase and a liquid mobile phase.
Reversed-Phase (RP-HPLC): This is the most common mode of HPLC for analyzing tryptamine-related compounds. agilent.com It utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) chemically bonded to silica (B1680970) (C18), and a polar mobile phase. sielc.comnih.govresearchgate.net Polar compounds like tryptamines have a lower affinity for the stationary phase and elute earlier, while nonpolar compounds are retained longer. The mobile phase often consists of a mixture of water or an aqueous buffer (containing modifiers like formic acid, ammonium (B1175870) formate, or triethylammonium (B8662869) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. japsonline.comsielc.comnih.govgoogle.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple indole compounds within a single run. researchgate.netnih.gov
Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that show poor retention in reversed-phase systems, HILIC is an effective alternative. agilent.comchromatographyonline.comsigmaaldrich.com HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with amide or pentahydroxy groups) and a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. chromatographyonline.comsigmaaldrich.comchromatographyonline.com In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes are retained through partitioning between this aqueous layer and the more organic mobile phase. chromatographyonline.comchromatographyonline.com This technique offers an elution order that is often the inverse of RP-HPLC, providing complementary selectivity. agilent.com
| Technique | Stationary Phase (Column) | Mobile Phase Composition | Reference |
|---|---|---|---|
| RP-HPLC | μBondapak C18 | 0.01 M sodium acetate (B1210297) buffer (pH 4.6) with 20% methanol | researchgate.net |
| RP-HPLC | Synergi Polar RP | Gradient: A) 1 mM ammonium formate; B) Methanol/0.1% formic acid | nih.gov |
| RP-HPLC | Thermo C18 (4.6x250mm, 5µm) | Methanol-acetonitrile-0.025mol/L ammonium acetate solution (5:30:65 V/V/V) | google.com |
| HILIC | TSKgel Amide-80 | Mixtures of acetonitrile and water or aqueous buffers | chromatographyonline.comchromatographyonline.com |
| HILIC | Ascentis Express OH5 (Pentahydroxy) | Mobile phase with high organic content (e.g., acetonitrile) | sigmaaldrich.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. nih.gov For many indole ethanamines, which can be non-volatile, derivatization is often required to increase their volatility and thermal stability. researchgate.net A common approach is trimethylsilyl (B98337) (TMS) derivatization. researchgate.netnih.gov
In GC, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. nih.gov The column contains a stationary phase, and separation occurs based on the differential partitioning of compounds between the two phases. Fused-silica capillary columns are commonly used. nih.gov For enhanced sensitivity and selectivity, nitrogen-phosphorus-sensitive detectors can be employed for nitrogen-containing compounds like tryptamines. nih.gov GC is particularly effective for differentiating structural isomers. researchgate.net The technique has been successfully applied to identify and quantify indole compounds in various matrices, including bacterial cultures and herbal blends. nih.govnih.govfrontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of tryptamines in complex matrices. creative-proteomics.comresearchgate.netmdpi.com This hyphenated technique combines the superior separation capabilities of HPLC (or more advanced Ultra-High Performance Liquid Chromatography, UHPLC) with the mass-resolving power of a mass spectrometer. creative-proteomics.comresearchgate.net
Following chromatographic separation, the column effluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used, typically in the positive ion mode, to generate protonated molecules [M+H]⁺ of the tryptamine analytes. nih.govresearchgate.netnih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). creative-proteomics.com For quantitative analysis, tandem mass spectrometry (MS/MS) is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.netnih.govoup.com This involves selecting a specific precursor ion (e.g., the protonated molecule of the target compound), fragmenting it, and then monitoring for a specific product ion. This process provides very high selectivity and sensitivity, allowing for detection at levels as low as nanograms or picograms per milliliter. nih.govmdpi.comresearchgate.net
| Compound Type | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| Designer Tryptamines | LC-MS/MS | 1.0 - 5.0 ng/mL | Not Specified | nih.gov |
| Psychoactive Tryptamines | UHPLC-MS | 0.06 - 0.11 ng/mL | 0.18 - 0.34 ng/mL | mdpi.com |
| 16 Tryptamines in Hair | UHPLC-MS/MS | 0.1 - 20 pg/mg | 3 - 50 pg/mg | researchgate.net |
| Substituted Tryptamines in Plasma | LC-MS/MS | Not Specified | 0.5 ng/mL (5.0 ng/mL for psilocybin) | researchgate.netoup.com |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. nih.gov It is well-suited for the analysis of charged species like alkaloids and indole derivatives. nih.govmdpi.comscilit.com In its simplest form, Capillary Zone Electrophoresis (CZE), a buffer-filled capillary is subjected to a high voltage, causing analytes to migrate at different velocities and separate into distinct zones. nih.gov
The separation of structurally similar and zwitterionic indole alkaloids can be challenging. nih.govku.dk Method development often focuses on optimizing the pH of the running buffer to enhance the electrophoretic mobility and achieve resolution. nih.govku.dk While less common than HPLC or LC-MS for routine quantification, CE offers advantages such as short analysis times, high separation efficiency, and low consumption of solvents and samples, making it an attractive and eco-friendly alternative for certain applications. mdpi.com
Detection and Quantification Methods (coupled with chromatography)
Following chromatographic separation, a detector is required to visualize and quantify the eluted compounds.
UV/Diode Array Detection (DAD)
Ultraviolet (UV) detection is commonly paired with HPLC for the analysis of indole ethanamines. This method relies on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb energy at specific wavelengths in the UV-visible spectrum. agroparistech.fr The indole ring system inherent to tryptamine and its derivatives is an effective chromophore, typically exhibiting maximum absorbance around 280 nm. google.commdpi.com
A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is an advanced type of UV detector. scioninstruments.com Instead of monitoring absorbance at a single, pre-selected wavelength, a DAD uses an array of photodiodes to simultaneously measure absorbance across a wide range of UV-visible wavelengths (e.g., 190-800 nm). agroparistech.frscioninstruments.com This provides several advantages:
Simultaneous Multi-Wavelength Detection: A complete UV-visible spectrum is captured for each point in the chromatogram. agroparistech.frscioninstruments.com
Compound Identification: The acquired spectrum can serve as a characteristic fingerprint to help identify a compound by comparing it to the spectrum of a known standard. agroparistech.fr
Peak Purity Analysis: Software can compare spectra across an eluting peak. shimadzu.com If the spectra are consistent, it indicates the peak is likely pure; variations suggest the co-elution of one or more impurities. shimadzu.com
This capacity for spectral acquisition and purity assessment makes DAD a powerful tool for method development and the analysis of complex samples containing multiple indole compounds. mdpi.comshimadzu.comresearchgate.net
Mass Spectrometry Detection
Mass spectrometry (MS) stands as a cornerstone for the analytical characterization of indole ethanamine compounds, including 2-(5-Butyl-1h-indol-3-yl)ethanamine. Its high sensitivity and specificity make it an indispensable tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of these substances in various research contexts. Typically, mass spectrometry is coupled with a chromatographic separation technique, most commonly liquid chromatography (LC) or gas chromatography (GC), to enhance analytical performance.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful and widely adopted technique for the analysis of substituted tryptamines and related indole derivatives. researchgate.netmdpi.com This method offers excellent separation efficiency and sensitivity, allowing for the detection and quantification of target analytes even in complex matrices. mdpi.com The process involves introducing a sample into the LC system, where individual compounds are separated before being introduced into the mass spectrometer.
Ionization and Detection
Within the mass spectrometer, molecules are ionized before being detected. For indole ethanamine compounds, electrospray ionization (ESI) in positive mode is frequently employed. nih.govoup.com This technique generates protonated molecules, denoted as [M+H]⁺, which are then guided into the mass analyzer. Atmospheric pressure chemical ionization (APCI) in positive mode has also been utilized effectively for the analysis of indole structures.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is crucial for unambiguous identification. In this setup, the protonated molecule (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). The fragmentation patterns are often predictable and specific to the molecular structure. For indole derivatives, common fragmentation pathways include the loss of side chains and characteristic cleavages of the indole ring itself. nih.govscirp.org This systematic fragmentation provides a high degree of confidence in the identification of the compound. For instance, studies on prenylated indole alkaloids show characteristic losses of isopentene groups and subsequent cleavages at the nitrogen of the indole ring. nih.gov
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For quantification, LC-MS/MS is often operated in the multiple reaction monitoring (MRM) mode. mdpi.com This highly selective technique involves monitoring specific precursor-to-product ion transitions for the target analyte. By filtering for both the mass of the parent molecule and a specific fragment, chemical noise is significantly reduced, leading to very low detection limits and high accuracy. Researchers typically establish and validate two MRM transitions per analyte for robust confirmation. nih.gov
Method validation is a critical step in quantitative analysis. Validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and matrix effects. mdpi.com Linearity is established across a specific concentration range, demonstrating a proportional response of the instrument to the amount of analyte. oup.com For example, a method for analyzing select tryptamines in plasma achieved linearity across a concentration range of 0.5–100 ng/mL. oup.com
The tables below summarize key parameters from validated LC-MS/MS methods for the analysis of various indole ethanamine compounds, illustrating the typical performance of these analytical techniques.
Table 1: LC-MS/MS Method Parameters for Tryptamine Derivatives This interactive table details the limits of detection (LOD) and quantification (LOQ) for several tryptamine compounds as determined by a validated UHPLC-MS method.
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
|---|---|---|---|
| Tryptamine | 0.10 | 0.31 | mdpi.com |
| N,N-Dimethyltryptamine (DMT) | 0.09 | 0.27 | mdpi.com |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 0.11 | 0.33 | mdpi.com |
| Tetrahydroharmine (THH) | 0.06 | 0.18 | mdpi.com |
| Harmaline | 0.09 | 0.29 | mdpi.com |
Table 2: MRM Transitions for Substituted Tryptamines This interactive table shows examples of precursor and product ion mass-to-charge ratios (m/z) used in Multiple Reaction Monitoring (MRM) for the specific detection of various tryptamines.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
|---|---|---|---|---|
| 4-hydroxy-N,N-dimethyltryptamine (psilocin) | 205.2 | 160.1 | 58.1 | nih.gov |
| 4-acetoxy-N,N-dimethyltryptamine (psilacetin) | 247.2 | 205.1 | 58.1 | nih.gov |
| 4-propionoxy-N,N-dimethyltryptamine (4-Pro-DMT) | 261.2 | 205.1 | 58.1 | nih.gov |
The development of such robust and sensitive methods is essential for research involving novel indole ethanamine compounds, enabling their accurate detection and quantification in various samples. nih.gov The data generated through these mass spectrometry-based techniques provide the foundational analytical evidence required in research settings.
Future Directions in 2 5 Butyl 1h Indol 3 Yl Ethanamine Research
Exploration of Novel Synthetic Pathways for Analog Generation with Enhanced Purity and Yield
Future research will likely focus on moving beyond classical synthetic routes to embrace more efficient and sophisticated methodologies for the synthesis of 2-(5-butyl-1H-indol-3-yl)ethanamine and its analogs. The classical Fischer indole (B1671886) synthesis, while foundational, often requires harsh conditions and can lead to challenges in purification. numberanalytics.commdpi.comwikipedia.org Modern advancements offer pathways to overcome these limitations, enhancing both the yield and purity of the final compounds.
Advanced Catalysis: The use of novel catalysts, including heterogeneous catalysts and ionic liquids, in reactions like the Fischer indole synthesis can lead to milder reaction conditions, reduced environmental impact, and improved yields. numberanalytics.com Furthermore, enantioselective synthesis will be crucial for producing specific stereoisomers of more complex analogs, as different enantiomers can have vastly different pharmacological profiles. morressier.comresearchgate.net Methodologies employing chiral catalysts or auxiliaries can provide access to single-enantiomer products, which is critical for developing drugs with improved specificity and reduced side effects.
Purification Techniques: Research into advanced purification techniques is also essential. While traditional methods like recrystallization are effective, they can be time-consuming and may not be suitable for all analogs. The exploration of modern chromatographic techniques and methods like ion-pair extraction can offer more efficient and scalable purification processes, ensuring high purity of the final compounds for pharmacological testing. nih.govsciencemadness.orggoogle.com
A comparative look at potential synthetic strategy improvements is presented below:
| Strategy | Traditional Approach (e.g., Classical Fischer Indole) | Novel Approach (e.g., Convergent Synthesis with Advanced Catalysis) | Potential Advantages of Novel Approach |
| Efficiency | Linear synthesis, multiple steps with cumulative yield loss. | Independent synthesis of fragments, later stage coupling. | Higher overall yield, easier to create diverse analogs. |
| Conditions | Often requires harsh acidic conditions and high temperatures. | Milder conditions using modern catalysts (e.g., palladium-catalyzed cross-coupling). | Better functional group tolerance, reduced side products. |
| Purity | Can result in complex mixtures requiring extensive purification. | Simplified purification of intermediates and final products. | Higher purity, less batch-to-batch variability. |
| Stereocontrol | Difficult to control stereochemistry for complex analogs. | Enantioselective catalysts can produce single stereoisomers. | Development of more specific and potent therapeutic agents. |
Advanced Mechanistic Investigations of Identified Biological Activities
While the biological activities of many substituted tryptamines are broadly understood to involve interaction with serotonin (B10506) (5-HT) receptors, the specific mechanistic details for 2-(5-butyl-1H-indol-3-yl)ethanamine are yet to be fully elucidated. wikipedia.org Future research must delve deeper into its pharmacological profile to understand its precise mechanism of action. The butyl group at the 5-position of the indole ring is a key structural feature that likely influences its receptor binding affinity and functional activity.
Investigations should focus on a comprehensive receptor screening panel to identify the primary and secondary molecular targets of the compound. This would involve binding and functional assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. The serotonin receptor family, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, are of primary interest given the tryptamine (B22526) scaffold. nih.govresearchgate.net
Understanding the structure-activity relationships (SAR) will be paramount. semanticscholar.orgresearchgate.netnih.govacs.org By synthesizing and testing a series of analogs with systematic modifications to the butyl group (e.g., varying its length, branching, or replacing it with other functional groups), researchers can map the chemical features essential for biological activity. This will provide insights into how the C5-substituent influences receptor affinity, selectivity, and efficacy (i.e., whether it acts as an agonist, antagonist, or partial agonist).
The table below outlines key areas for mechanistic investigation:
| Area of Investigation | Methodology | Expected Outcome |
| Receptor Profiling | Radioligand binding assays, functional assays (e.g., calcium flux, cAMP). | Identification of primary and secondary molecular targets and their binding affinities (Ki values). |
| Functional Activity | In vitro assays to measure agonist, antagonist, or inverse agonist activity at identified targets. | Determination of the compound's efficacy (EC50/IC50 values) and intrinsic activity. |
| Structure-Activity Relationship (SAR) | Synthesis and testing of a library of analogs with varied substituents. | Understanding the influence of different chemical moieties on receptor binding and functional activity. |
| Downstream Signaling Pathways | Cellular assays to investigate the intracellular signaling cascades activated by receptor binding. | Elucidation of the molecular mechanisms downstream of receptor activation. |
Development of Highly Selective Receptor Ligands for Specific Therapeutic Targets
A major goal in modern drug discovery is the development of ligands with high selectivity for a single receptor subtype to maximize therapeutic efficacy and minimize off-target side effects. mdpi.com The scaffold of 2-(5-butyl-1H-indol-3-yl)ethanamine presents a promising starting point for designing such selective ligands. The high degree of sequence homology among serotonin receptor subtypes, for instance, makes the development of selective ligands challenging but crucial for therapeutic applications. acs.org
Future research should leverage the SAR data obtained from mechanistic studies to guide the design of analogs with enhanced selectivity. For example, if initial studies show that the parent compound has affinity for both 5-HT1A and 5-HT2A receptors, medicinal chemists can introduce modifications aimed at increasing affinity for one receptor while decreasing it for the other. This could involve altering the size, shape, or electronic properties of the butyl group or making substitutions at other positions on the indole ring or the ethylamine (B1201723) side chain.
The ultimate goal is to develop compounds with optimized pharmacological profiles for specific therapeutic targets. For instance, a highly selective 5-HT1A receptor agonist could have potential as an anxiolytic or antidepressant, while a selective 5-HT2A antagonist might be investigated for antipsychotic properties. The development of such targeted ligands is a key step in translating basic research on tryptamine derivatives into clinically useful medicines.
Application of Integrated Computational and Experimental Methodologies for Rational Design
The integration of computational and experimental approaches is revolutionizing drug discovery by enabling a more rational and efficient design process. biorxiv.org For 2-(5-butyl-1H-indol-3-yl)ethanamine and its analogs, these integrated methodologies can accelerate the identification of promising new compounds and provide deeper insights into their mechanisms of action.
Molecular Modeling and Docking: Computational techniques such as molecular docking can be used to predict how the compound and its analogs bind to the three-dimensional structures of target receptors. nih.govnih.govherbmedpharmacol.comresearchgate.net By modeling the interactions between the ligand and the amino acid residues in the receptor's binding pocket, researchers can understand the structural basis for affinity and selectivity. These insights can then be used to design new analogs with improved binding properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govindexcopernicus.comresearchgate.net By analyzing the physicochemical properties of a set of analogs, QSAR models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
In Silico ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. researchgate.net This allows for the early identification of compounds that are likely to have poor pharmacokinetic profiles or potential toxicity issues, saving time and resources in the drug development process.
The synergy between these computational methods and experimental validation is key. Computational predictions can guide the design of new compounds, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and improve the computational models, creating a powerful iterative cycle of drug design and optimization. acs.orgnih.gov
| Computational Method | Application in Research | Potential Impact |
| Molecular Docking | Predicting binding modes and affinities at target receptors. | Rationalizing SAR and guiding the design of more potent and selective ligands. |
| QSAR | Developing predictive models for biological activity based on chemical structure. | Prioritizing the synthesis of the most promising analogs. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex over time. | Understanding the stability of binding and the conformational changes involved in receptor activation. |
| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles of new compounds. | Early deselection of candidates with unfavorable drug-like properties. |
By pursuing these future research directions, the scientific community can unlock the full potential of 2-(5-butyl-1H-indol-3-yl)ethanamine and its derivatives, paving the way for the development of novel and effective therapeutic agents.
Q & A
Q. How to mitigate cross-reactivity in receptor panels due to structural similarity to endogenous neurotransmitters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
